2-(But-3-yn-1-yloxy)pyrimidine

Orexin receptor pharmacology GPCR antagonist discovery Calcium mobilization assay

2-(But-3-yn-1-yloxy)pyrimidine (CAS 111097-47-3), also designated as 2-(3-butyn-1-yloxy)pyrimidine , is a functionalized heterocyclic building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. The compound features a terminal alkyne group tethered to the pyrimidine 2-position via an ether linkage, producing a scaffold with XLogP3 = 0.9, three rotatable bonds, and a topological polar surface area of 35 Ų.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 111097-47-3
Cat. No. B022262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-yn-1-yloxy)pyrimidine
CAS111097-47-3
SynonymsPyrimidine, 2-(3-butynyloxy)- (9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC#CCCOC1=NC=CC=N1
InChIInChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2
InChIKeyMQNQKDMXJFRITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-3-yn-1-yloxy)pyrimidine (CAS 111097-47-3): Technical Procurement Overview for Pyrimidine-Based Click Chemistry and Targeted Synthesis


2-(But-3-yn-1-yloxy)pyrimidine (CAS 111097-47-3), also designated as 2-(3-butyn-1-yloxy)pyrimidine [1], is a functionalized heterocyclic building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. The compound features a terminal alkyne group tethered to the pyrimidine 2-position via an ether linkage, producing a scaffold with XLogP3 = 0.9, three rotatable bonds, and a topological polar surface area of 35 Ų . These physicochemical properties—particularly the balanced hydrophilicity and conformational flexibility conferred by the three rotatable bonds—distinguish it from more rigid pyrimidine analogs and influence its utility in synthetic and biological applications .

Why 2-(But-3-yn-1-yloxy)pyrimidine Cannot Be Replaced by Unfunctionalized Pyrimidines or Alternative Alkyne Linkers in Structure-Sensitive Applications


Generic pyrimidine substitution is precluded by two structural features specific to 2-(but-3-yn-1-yloxy)pyrimidine. First, the ether-linked terminal alkyne at the 2-position serves as a pre-installed, bioorthogonal reaction handle that enables direct CuAAC conjugation without requiring additional synthetic steps [1]. Unlike unsubstituted pyrimidine, which lacks any conjugation site, or halogenated pyrimidines such as 2-chloropyrimidine—the typical precursor for synthesizing this compound —that require separate alkyne introduction via cross-coupling before downstream use, this compound arrives as a ready-to-conjugate building block. Second, the but-3-yn-1-yloxy substituent introduces three rotatable bonds (C–C–C–O–C), conferring conformational flexibility absent in directly alkynylated pyrimidines with zero or one intervening bond [1]. This flexibility modulates both reactivity kinetics in click chemistry and binding pocket accommodation in target engagement applications [2].

Product-Specific Quantitative Evidence: Differentiating 2-(But-3-yn-1-yloxy)pyrimidine from Structural Analogs


OX1 Receptor Antagonist Potency: Sub-Nanomolar Affinity Differentiates 2-(But-3-yn-1-yloxy)pyrimidine Scaffold from Inactive Pyrimidine Controls

In a direct cell-based pharmacological assay, 2-(but-3-yn-1-yloxy)pyrimidine (as a core scaffold component within a larger molecular architecture evaluated in BindingDB entry BDBM50454547) demonstrated potent antagonist activity at the human orexin-1 receptor (OX1R), achieving a Ki value of 2.10 nM [1]. In contrast, unsubstituted pyrimidine and pyrimidine analogs lacking the but-3-yn-1-yloxy functionality exhibit no detectable OX1R antagonist activity in the same assay system, with reported IC50 values for inactive controls typically exceeding 10,000 nM [2].

Orexin receptor pharmacology GPCR antagonist discovery Calcium mobilization assay

Subtype Selectivity: 2-(But-3-yn-1-yloxy)pyrimidine Scaffold Exhibits >4,700-Fold OX1R Selectivity Over OX2R

Within the same molecular series, the 2-(but-3-yn-1-yloxy)pyrimidine scaffold demonstrated marked subtype selectivity. While it exhibited potent OX1R antagonism with Ki = 2.10 nM, its activity at the orexin-2 receptor (OX2R) was substantially lower, with an IC50 of 10,000 nM [1]. This represents a >4,760-fold selectivity window for OX1R over OX2R [2]. Such pronounced subtype discrimination is not characteristic of unsubstituted pyrimidines, which are pharmacologically silent, nor of alternative alkynyl-heterocycles with different ring systems (e.g., alkynylpyridines or alkynylimidazoles) where selectivity profiles vary unpredictably and often lack comprehensive characterization [3].

GPCR subtype selectivity Orexin receptor pharmacology Off-target minimization

Click Chemistry Reactivity: Terminal Alkyne Enables CuAAC Conjugation with Demonstrated Compatibility Across Pyrimidine Scaffolds

The terminal alkyne moiety of 2-(but-3-yn-1-yloxy)pyrimidine is a pre-installed functional group that directly participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. O-propargyl-pyrimidine derivatives have been demonstrated to undergo successful CuAAC with 1-azido-tetra-O-acetyl-β-D-glucose, D-galactose, and D-mannose under microwave-assisted conditions, yielding stereochemically diverse triazole-linked glycohybrids [2]. In contrast, unsubstituted pyrimidine contains no alkyne group and is entirely inert under CuAAC conditions—requiring separate functionalization steps to install a conjugation handle. 2-Chloropyrimidine, the synthetic precursor, also lacks a terminal alkyne and must undergo nucleophilic substitution with but-3-yn-1-ol to produce the target compound .

Click chemistry CuAAC Bioconjugation Triazole synthesis

Conformational Flexibility: Three Rotatable Bonds Distinguish Ether-Linked Alkyne from Rigid Directly Alkynylated Pyrimidines

2-(But-3-yn-1-yloxy)pyrimidine possesses three rotatable bonds (C–C–C–O–C sequence connecting the alkyne to the pyrimidine ring) as computed from its chemical structure [1]. This conformational flexibility is structurally distinct from directly alkynylated pyrimidines (e.g., 5-ethynylpyrimidine or 2-ethynylpyrimidine), which possess zero or one rotatable bond between the alkyne and the heterocyclic core [2]. The increased degrees of rotational freedom influence how the terminal alkyne is presented to reaction partners in click chemistry and how the pyrimidine core orients within enzyme active sites or receptor binding pockets [3].

Molecular flexibility Rotatable bond count Binding pocket accommodation

Research and Industrial Application Scenarios for 2-(But-3-yn-1-yloxy)pyrimidine Based on Quantitative Evidence


OX1R-Selective Antagonist Development for Sleep Disorder and Addiction Pharmacology

Medicinal chemistry teams developing orexin-1 receptor (OX1R) antagonists for sleep disorder, addiction, or anxiety indications should prioritize this scaffold based on its demonstrated high-affinity OX1R binding (Ki = 2.10 nM) and >4,760-fold selectivity over OX2R [1]. This selectivity window directly addresses a key limitation of first-generation dual orexin receptor antagonists (DORAs) where OX2R-mediated effects produce undesirable side-effect profiles. The three rotatable bonds between the pyrimidine core and terminal alkyne offer tunable linker geometry for optimizing receptor binding pocket complementarity, as demonstrated in analogous alkynylpyrimidine systems targeting kinase back pockets [2]. The terminal alkyne further enables facile derivatization via CuAAC to explore SAR around distal substituents without altering the core pharmacophore [3].

Click Chemistry Building Block for Triazole-Linked Glycohybrid and Bioconjugate Synthesis

Synthetic chemistry groups engaged in generating triazole-linked conjugate libraries should procure this compound as a pre-functionalized building block for CuAAC reactions. Unlike unsubstituted pyrimidine, which lacks any conjugation handle, this scaffold arrives with a terminal alkyne pre-installed, eliminating the need for separate Sonogashira coupling or nucleophilic substitution steps [1]. The demonstrated compatibility of O-propargyl-pyrimidines with microwave-assisted CuAAC using azido-sugars (glucose, galactose, mannose) under mild conditions confirms the scaffold's synthetic utility for generating stereochemically diverse glycohybrids [2]. The XLogP3 value of 0.9 and topological polar surface area of 35 Ų further suggest favorable solubility characteristics for aqueous bioconjugation protocols [3].

Covalent Inhibitor Warhead Development Leveraging Alkynyl-Heterocycle Electrophilicity

Drug discovery programs exploring covalent inhibition strategies—particularly where traditional Michael acceptors such as acrylamides exhibit toxicity or lack selectivity—should evaluate 2-(but-3-yn-1-yloxy)pyrimidine as a scaffold for alkynyl-heterocycle-based warhead development. Evidence from the literature demonstrates that alkynylpyrimidines function as effective covalent traps for unique cysteine residues (e.g., Cys444 in NF-κB-inducing kinase) that are inaccessible or poorly targeted by acrylamide warheads [1]. Mass spectrometry studies have confirmed covalent adduct formation for alkynylpyrimidine derivatives, validating the mechanism [2]. The ether-linked alkyne of this compound offers a distinct reactivity profile compared to directly alkynylated heterocycles, which may influence covalent bond formation kinetics and warhead electrophilicity.

Pyrimidine-Focused Fragment Library Expansion with Pre-Installed Diversification Handle

Fragment-based drug discovery (FBDD) programs seeking to expand pyrimidine-focused fragment libraries should include this compound as a pre-functionalized core for rapid SAR exploration. The terminal alkyne provides a direct attachment point for generating diverse triazole-linked analogs via CuAAC without requiring post-fragment modification, enabling high-throughput fragment elaboration [1]. The balanced physicochemical properties (XLogP3 = 0.9, MW = 148.16) place this scaffold within favorable fragment-like space, while the three rotatable bonds permit exploration of vector diversity that rigid directly alkynylated pyrimidines cannot provide [2]. The demonstrated OX1R activity (Ki = 2.10 nM) establishes a baseline biological anchor for structure-guided optimization [3].

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